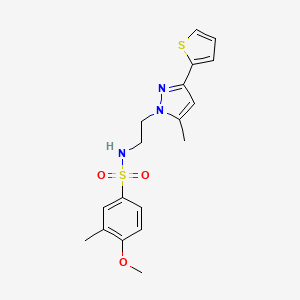

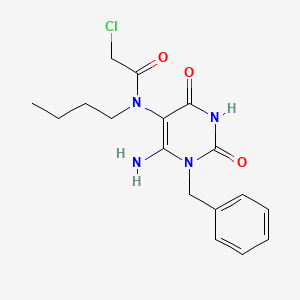

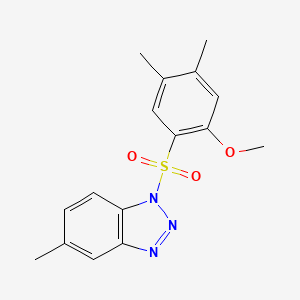

![molecular formula C22H20ClN5O2S B2374635 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 894037-13-9](/img/structure/B2374635.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis

The structures of similar derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS .Chemical Reactions Analysis

The synthesis of similar compounds involves three-component and three-stage synthetic protocols .Physical and Chemical Properties Analysis

The compound has a molecular formula of C22H20ClN5O2S and a molecular weight of 453.95. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications

Chemical Synthesis and Modifications

Research has focused on the synthesis and chemical modifications of compounds similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide. One study described the cyclocondensation of related compounds, offering insight into the synthesis of thiazolo[3,2-b][1,2,4]triazoles (Liu, Shih, & Hu, 1987). Another research explored the ultrasound-promoted synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, demonstrating an eco-friendly and efficient method of creating similar compounds (Kumar & Sharma, 2017).

Biological Activities and Potential Applications

Several studies have investigated the biological activities of thiazolo[3,2-b][1,2,4]triazoles, which could provide insights into the potential applications of the compound . For instance, research has shown that similar compounds possess significant anticancer properties, particularly against renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007). Moreover, studies on the synthesis and biological activity of hybrid molecules containing azole moieties revealed antimicrobial, antilipase, and antiurease activities (Ceylan et al., 2014).

Potential Medical Applications

Compounds with structural similarities have been studied for their potential medical applications. For example, some thiazolo[3,2-b]-1,2,4-triazoles have demonstrated anti-inflammatory and analgesic properties, indicating possible therapeutic applications in these areas (Tozkoparan et al., 2004). The protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver also highlight their potential use in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Mechanism of Action

Target of Action

Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, and fungicide activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or DNA structures involved in these biological processes.

Mode of Action

One study reported that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

Given its potential top1 inhibitory activity , it may affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells

Pharmacokinetics

Thiazoles, a core structure in this compound, are known to have diverse biological activities and are found in many potent biologically active compounds . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Given its potential top1 inhibitory activity , it may induce DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells

Safety and Hazards

Future Directions

The search for drug-like molecules with anticancer properties using the thiazolo [3,2-b][1,2,4]triazole-6-one scaffold is a promising area of research . Some compounds present excellent anticancer properties at 10 μM . Derivatives were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells . This suggests potential for future research and development in this area.

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-18(14(13)2)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZSYNBZSEMEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

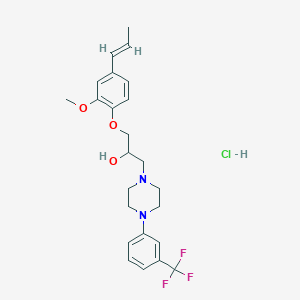

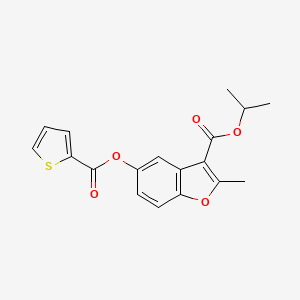

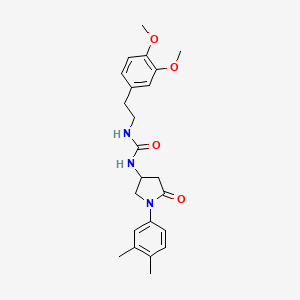

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)

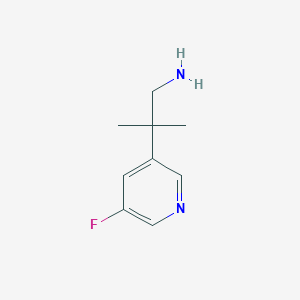

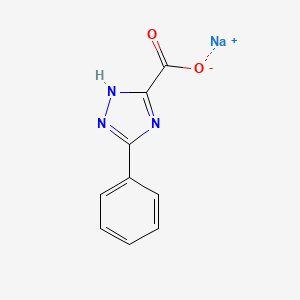

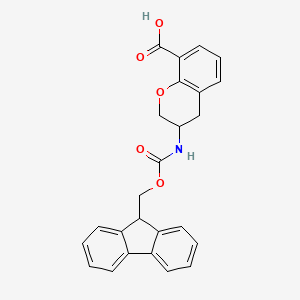

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2374563.png)

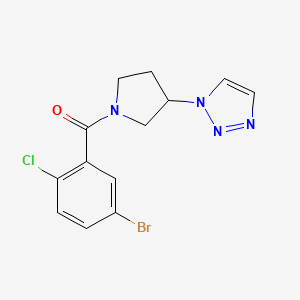

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)